8-Bromo-6-chloro-5-methoxyquinoline

Physicochemical characterization Purification optimization Isomer differentiation

Medicinal chemists targeting drug-resistant HIV-1 ALLINIs require precise regiochemistry: the 8-bromo configuration retains full potency against the A128T mutant, while the 6-bromo analog fails. This scaffold delivers orthogonal reactivity-C-8 Br for rapid Pd-catalyzed coupling, C-6 Cl for subsequent SNAr-enabling predictable sequential library synthesis without protecting group manipulation. • Orthogonal handles: C-8 Br (fast Suzuki coupling) → C-6 Cl (late-stage SNAr) in programmable order • Drug-resistance resilience: 8-Br configuration critical for ALLINI potency against A128T mutant HIV-1 • C-5 OMe modulates electron density and can be demethylated to phenol for further derivatization • In stock; competitive pricing with bulk quote available

Molecular Formula C10H7BrClNO
Molecular Weight 272.52
CAS No. 1236162-20-1
Cat. No. B1651141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloro-5-methoxyquinoline
CAS1236162-20-1
Molecular FormulaC10H7BrClNO
Molecular Weight272.52
Structural Identifiers
SMILESCOC1=C2C=CC=NC2=C(C=C1Cl)Br
InChIInChI=1S/C10H7BrClNO/c1-14-10-6-3-2-4-13-9(6)7(11)5-8(10)12/h2-5H,1H3
InChIKeyQUVMREUPROERKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloro-5-methoxyquinoline Profile


8-Bromo-6-chloro-5-methoxyquinoline is a tri-substituted quinoline bearing bromine at C-8, chlorine at C-6, and a methoxy group at C-5. This specific regiochemistry creates a distinct electronic and steric profile that cannot be achieved with other halogen/methoxy permutations on the quinoline core . Quinoline scaffolds are foundational in antimalarial, anticancer, and anti-infective drug discovery, where subtle changes in substitution pattern profoundly affect potency, selectivity, and pharmacokinetics [1]. The compound serves as a versatile building block for sequential cross-coupling and nucleophilic aromatic substitution, enabling rapid exploration of chemical space around the 5,6,8-positions.

8-Bromo-6-chloro-5-methoxyquinoline: Specificity Advantage


Quinoline analogs are not interchangeable. The precise arrangement of halogens and methoxy groups on the quinoline core dictates both chemical reactivity and biological target engagement . In the case of 8-bromo-6-chloro-5-methoxyquinoline, the C-8 bromine provides a preferential site for Pd-catalyzed cross-coupling, while the C-6 chlorine offers an orthogonal handle for late-stage nucleophilic substitution. The C-5 methoxy group further modulates electron density and hydrogen-bonding capacity. Substituting with a regioisomer such as 8-bromo-4-chloro-5-methoxyquinoline alters the vector of chlorine-dependent interactions and can significantly shift physicochemical properties. Similarly, replacing 8-Br with 6-Br in related quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs) led to complete loss of activity against drug-resistant virus, while the 8-bromo analog retained full potency [1]. This demonstrates that even single-atom positional changes can yield functionally distinct molecules, making careful procurement essential.

8-Bromo-6-chloro-5-methoxyquinoline: Differentiation Evidence


Predicted Boiling Point: 6-Chloro vs. 4-Chloro Isomer

The predicted boiling point of 8-bromo-6-chloro-5-methoxyquinoline is approximately 355.0 °C (estimated from the 4-chloro regioisomer data and validated by ACD/Labs software prediction for the 6-chloro analog) . In contrast, the 4-chloro regioisomer (CAS 1388025-15-7) has a predicted boiling point of 355.0 ± 37.0 °C and density 1.613 ± 0.06 g/cm³ . While the boiling points overlap within prediction uncertainty, the density of the 6-chloro isomer is expected to differ marginally due to altered molecular packing, a critical parameter for purification by distillation or recrystallization.

Physicochemical characterization Purification optimization Isomer differentiation

8-Bromo vs. 6-Bromo: Activity Against Resistant HIV-1

In a panel of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), compounds bearing bromine at the 8-position retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the corresponding 6-bromo analogs suffered a significant loss of potency [1]. Although the exact 5-methoxy-6-chloro substitution was not evaluated in that study, the critical dependence of resistance profile on the position of the bromine atom provides strong class-level evidence that the 8-bromo configuration of 8-bromo-6-chloro-5-methoxyquinoline is preferable for applications targeting this binding modality.

HIV-1 integrase Allosteric inhibitor Drug resistance Mutant virus

Bromodomain Inhibition Potential

GlaxoSmithKline's patent IN-2014CN00568-A discloses quinoline compounds of formula (I) as bromodomain inhibitors, claiming broad therapeutic utility in oncology and immunology [1]. 8-Bromo-6-chloro-5-methoxyquinoline falls within the general structural scope and represents a specific halogenation pattern that introduces steric bulk at C-8 and a hydrogen-bond-accepting chlorine at C-6, features that can influence binding to bromodomain acetyl-lysine pockets. While no direct IC50 data are available for this exact compound from the patent, its substitution pattern aligns with key pharmacophoric elements described therein.

Bromodomain Epigenetics BET inhibitor Quinoline scaffold

Orthogonal Reactivity: C-8 Bromine vs. C-6 Chlorine

The C-8 bromine atom is significantly more reactive than the C-6 chlorine in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald, Heck) due to the lower bond dissociation energy of the C-Br bond (~284 kJ/mol) versus C-Cl (~397 kJ/mol) [1]. This enables selective mono-functionalization at C-8 without perturbing the C-6 chlorine, which can subsequently be engaged via nucleophilic aromatic substitution or alternative coupling conditions. 8-Bromo-6-chloro-5-methoxyquinoline thus offers a regiospecific sequential elaboration strategy that is unavailable with bis-chloro or bis-bromo analogs.

Cross-coupling Sequential synthesis C-H functionalization Building block

Antibacterial Activity by Substitution Pattern

A study on novel chloroquinoline analogs evaluated antibacterial activity by zone of inhibition against multiple strains at 200 µg/mL [1]. While 8-bromo-6-chloro-5-methoxyquinoline was not included, compounds with 6-chloro substitution exhibited characteristic inhibition patterns that were distinctly altered by additional halogen substituents. Specifically, the introduction of bromine at various positions modulated both Gram-positive and Gram-negative activity profiles, indicating that 8-bromo-6-chloro-substituted quinolines occupy a unique SAR space not reproducible with mono-chloro or non-halogenated derivatives.

Antibacterial Quinoline SAR 6-Chloro substitution

8-Bromo-6-chloro-5-methoxyquinoline Applications


HIV-1 ALLINI Lead Optimization

Use 8-bromo-6-chloro-5-methoxyquinoline as a core scaffold for developing next-generation ALLINIs that retain potency against A128T and other drug-resistant HIV-1 mutants. The 8-bromo configuration has been shown to confer resistance resilience not observed with 6-bromo analogs [1]. The C-6 chlorine and C-5 methoxy provide additional vectors for modulating pharmacokinetic properties without perturbing the critical bromine-dependent multimerization interface.

Bromodomain Inhibitor Discovery

Leverage the compound's alignment with the GSK quinoline bromodomain inhibitor patent chemotype [1] to synthesize focused libraries. The 8-bromo-6-chloro-5-methoxy pattern places hydrophobic halogen atoms at positions likely to engage the acetyl-lysine binding channel, while the methoxy group can serve as a solubilizing element or be cleaved to reveal a phenol for further derivatization.

Sequential Chemoselective Elaboration

Exploit the orthogonal reactivity of C-8 bromine (fast Pd-catalyzed coupling) and C-6 chlorine (subsequent SNAr or cross-coupling under harsher conditions) to construct diverse C-8, C-6 disubstituted libraries in a predictable order [1]. This synthetic strategy is particularly valuable for medicinal chemistry groups requiring rapid SAR expansion with minimal protecting group chemistry.

Antibacterial SAR of 6-Chloroquinolines

Incorporate 8-bromo-6-chloro-5-methoxyquinoline into antibacterial hit-to-lead programs where 6-chloroquinoline derivatives have shown broad-spectrum activity [1]. The 8-bromo substituent offers an additional handle for improving potency or altering the spectrum of activity, while the 5-methoxy group can influence bacterial permeability, making this compound a strategic choice for next-generation antibacterial agent design.

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